An In-depth Technical Guide to 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride
An In-depth Technical Guide to 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride
CAS Number: 101819-99-2
This technical guide provides a comprehensive overview of 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride, a chemical compound of interest to researchers, scientists, and professionals in drug development and organic synthesis. This document collates available data on its chemical and physical properties, applications, and safety information.
Chemical and Physical Properties
6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride is a substituted phenol derivative. Its key properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 101819-99-2[1][2][3] |
| Molecular Formula | C₈H₉Cl₂NO·HCl[2][4] or C₈H₁₀Cl₃NO |
| Molecular Weight | 242.53 g/mol [2] |
| Synonyms | 2,4-Dichloro-3-ethyl-6-aminophenol hydrochloride |
Table 2: Physical and Chemical Specifications
| Property | Value |
| Appearance | Light yellow to brown to dark green powder or crystals[1][4] |
| Purity | >98.0% (T) (HPLC)[1] or 97.5-100%[4] |
| Storage | Room temperature, under an inert atmosphere[4] |
| Infrared Spectrum | Conforms to structure[4] |
| NMR | Conforms to structure[4] |
Applications and Research Interest
6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride is primarily utilized as a key intermediate in various synthetic processes. Its applications span across pharmaceuticals, research, and industrial manufacturing.
-
Pharmaceutical Synthesis: The compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. It is particularly noted for its role as a precursor in the production of antimicrobial agents, contributing to the development of drugs aimed at combating bacterial infections.[4]
-
Research and Development: In a laboratory setting, this chemical is employed to study the structure-activity relationships of phenolic compounds. Such research is vital for designing more effective therapeutic molecules.[4]
-
Industrial Applications: Its role in organic synthesis extends to the creation of specialized dyes and pigments for various industrial uses.[4]
The antimicrobial properties of dichlorophenol derivatives are a significant area of study. Generally, phenolic compounds exert their antimicrobial effects by disrupting the cell membranes of bacteria, leading to the leakage of cellular contents and ultimately, cell death.[3] The dichloroacetyl group, present in some related antimicrobial compounds, is known to be essential for their activity.[2]
Experimental Protocols
A generalized experimental workflow for the synthesis of a dichlorinated aminophenol is as follows:
-
Chlorination of a Nitrophenol Precursor: A nitrophenol starting material is reacted with a chlorinating agent in a suitable solvent. For instance, p-nitrophenol can be reacted with chlorine in hydrochloric acid.
-
Reduction of the Nitro Group: The resulting dichlorinated nitrophenol is then reduced to the corresponding aminophenol. This can be achieved using a reducing agent at an elevated temperature.
-
Purification: The final product is purified, often through recrystallization or column chromatography, to achieve the desired level of purity.
Safety and Handling
For safe handling of 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Handling: Avoid breathing dust, vapor, mist, or gas. Use only in a well-ventilated area.
-
First Aid: In case of skin contact, wash with plenty of water.[5] Contaminated clothing should be removed and washed before reuse.[5]
While specific toxicity data for this compound is not widely published, related compounds such as 4-Amino-2,3-dichlorophenol are classified with hazards including being harmful if swallowed, causing allergic skin reactions, being suspected of causing genetic defects, and being very toxic to aquatic life.
Visualizations
Logical Synthesis Pathway
The following diagram illustrates a plausible logical workflow for the synthesis of a dichlorinated aminophenol, based on known chemical transformations.
Caption: Plausible synthesis workflow for a dichlorinated aminophenol.
Antimicrobial Mechanism of Action
This diagram depicts the generally accepted mechanism of antimicrobial action for phenolic compounds.
Caption: General antimicrobial mechanism of phenolic compounds.
References
- 1. dovepress.com [dovepress.com]
- 2. Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 4. 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride [myskinrecipes.com]
- 5. 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride | 101819-99-2 | TCI EUROPE N.V. [tcichemicals.com]
